

Technical Guide: 2,2-Dimethyl Substituted Morpholine Ethanol Derivatives

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(2,2-Dimethylmorpholino)ethanol

CAS No.: 83497-79-4

Cat. No.: B3387504

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Executive Summary

The 2,2-dimethyl substituted morpholine ethanol scaffold represents a specialized structural motif in medicinal chemistry, characterized by a gem-dimethyl substitution on the morpholine ring and an

-hydroxyethyl side chain. This architecture is not merely a structural variant but a strategic design element used to modulate metabolic stability, conformational entropy, and lipophilicity in drug candidates.

This guide provides a comprehensive technical overview of this chemical class, focusing on synthetic methodologies, structural-activity relationships (SAR), and pharmacological utility in CNS and antiviral therapeutics.

Structural Architecture & The Gem-Dimethyl Effect

Chemical Definition

The core structure consists of a morpholine heterocycle substituted at the C2 position with two methyl groups and functionalized at the N4 position with a 2-hydroxyethyl group.

- IUPAC Name: 2-(2,2-dimethylmorpholin-4-yl)ethanol
- CAS Registry: 83497-79-4 (Parent ethanol derivative)[1]
- Key Feature: The C2 quaternary carbon.

Conformational Dynamics (The Thorpe-Ingold Effect)

The introduction of the 2,2-dimethyl group induces the Thorpe-Ingold effect (gem-dimethyl effect). In unsubstituted morpholine, the ring undergoes rapid chair-chair interconversion. The bulky gem-dimethyl group at C2 biases the equilibrium toward a specific chair conformer where the methyl groups minimize 1,3-diaxial interactions.

- Consequence: This "conformational lock" reduces the entropic penalty of binding to a protein target. By pre-organizing the ligand into a bioactive conformation, affinity is often increased compared to the unsubstituted analog.
- Metabolic Blockade: The C2 position in morpholines is a common site for CYP450-mediated oxidative metabolism (hydroxylation). Methylation at this site sterically hinders the enzyme and removes abstractable protons, significantly extending the half-life () of the molecule.

Synthetic Methodologies

The synthesis of 2,2-dimethyl substituted morpholine ethanol derivatives generally follows two primary strategies: Convergent Cyclization (constructing the ring) or Divergent Functionalization (modifying the pre-formed ring).

Strategy A: The Amino-Alcohol Cyclization (Bottom-Up)

This method is preferred for large-scale manufacturing as it uses inexpensive starting materials.

- Precursor: 2-Amino-2-methyl-1-propanol.
- Alkylation: Reaction with chloroethanol or ethylene oxide to form the diol intermediate.

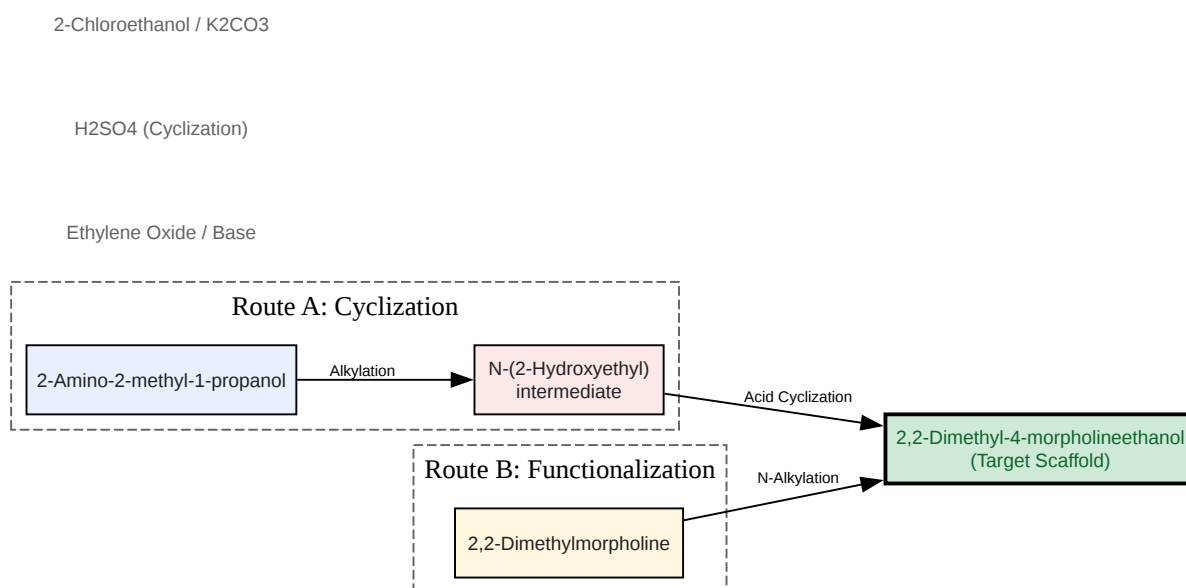
- Cyclization: Acid-catalyzed dehydration or activation of the alcohol (e.g., via tosylation) followed by intramolecular displacement.

Strategy B: N-Alkylation of 2,2-Dimethylmorpholine

This is the standard laboratory route for generating derivatives for SAR studies.

- Core Synthesis: 2,2-Dimethylmorpholine is synthesized or purchased.
- Hydroxyethylation: The secondary amine reacts with ethylene oxide (in an autoclave) or 2-chloroethanol (under basic conditions) to attach the ethanol tail.

Visualization of Synthetic Pathways



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Caption: Figure 1. Dual synthetic pathways for accessing the 2,2-dimethyl morpholine ethanol scaffold.

Pharmacological Applications[2][3][4][5][6][7]

Antiviral Agents (GAK Inhibitors)

Recent research has highlighted 2,2-dimethylmorpholine derivatives as potent inhibitors of Cyclin G Associated Kinase (GAK). GAK is a host regulator of clathrin-mediated trafficking, a pathway hijacked by viruses like Dengue, Ebola, and Hepatitis C for entry and assembly.

- Mechanism: The morpholine oxygen acts as a hydrogen bond acceptor in the kinase hinge region. The 2,2-dimethyl substitution fills a hydrophobic pocket (gatekeeper region), improving selectivity over other kinases.
- Data Point: Derivatives in this class have shown values in the low nanomolar range (10–50 nM) against GAK [1].

CNS Therapeutics (Reuptake Inhibitors)

Morpholine is a "privileged structure" in neuroscience (e.g., Reboxetine). The 2,2-dimethyl variant is explored to alter the pharmacokinetic profile of norepinephrine reuptake inhibitors (NRIs).

- Lipophilicity: The addition of two methyl groups increases LogP by approximately 0.5–0.8 units, enhancing blood-brain barrier (BBB) penetration.
- Receptor Binding: The rigidified ring structure can enhance binding affinity to the monoamine transporter by reducing the entropic cost of binding.

Comparative Data: 2,2-Dimethyl vs. Unsubstituted Morpholines

Property	Unsubstituted Morpholine Ethanol	2,2-Dimethyl Derivative	Impact on Drug Design
LogP (Calc)	-0.85	-0.15	Improved membrane permeability
Metabolic Stability	Low (C2/C3 oxidation)	High (C2 blocked)	Longer half-life ()
Conformation	Fluxional Chair	Biased Chair	Higher receptor affinity (Entropy)
Basicity (pKa)	~8.3	~8.1	Slight reduction due to steric bulk

Experimental Protocols

Protocol A: Synthesis of 2-(2,2-dimethylmorpholin-4-yl)ethanol

Objective: To synthesize the target ethanol derivative from the parent morpholine via nucleophilic substitution.

Materials:

- 2,2-Dimethylmorpholine (1.0 eq)
- 2-Chloroethanol (1.2 eq)
- Potassium Carbonate (, 2.0 eq)
- Acetonitrile (ACN, anhydrous)
- Sodium Iodide (NaI, 0.1 eq - Catalyst)

Methodology:

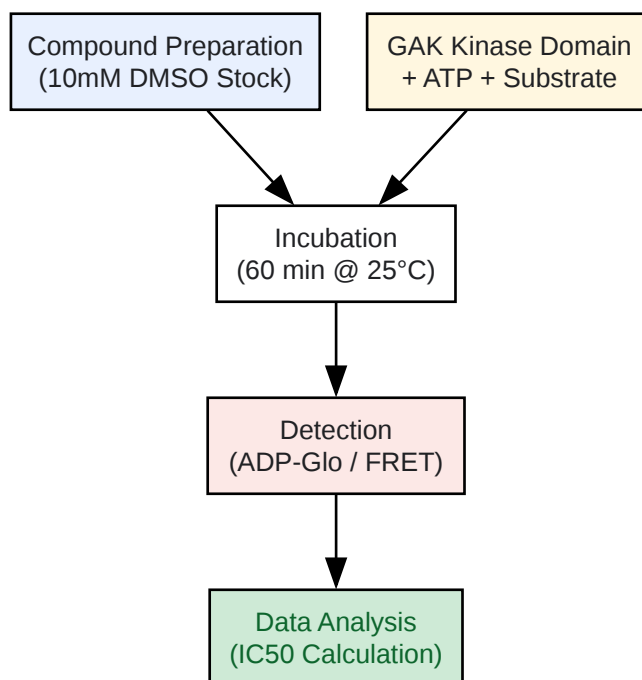
- Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,2-dimethylmorpholine (10 mmol) in anhydrous ACN (20 mL).
- Addition: Add finely ground anhydrous (20 mmol) and catalytic NaI (1 mmol).
- Initiation: Dropwise add 2-chloroethanol (12 mmol) while stirring at room temperature.
- Reaction: Heat the mixture to reflux (C) for 12–16 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.
- Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in DCM and wash with water (mL). Dry the organic layer over and concentrate. Purify via vacuum distillation or silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

- $^1\text{H NMR}$ (CDCl_3): Look for the gem-dimethyl singlet at ppm (6H) and the triplet/multiplet signals for the ethanol side chain (and ppm).
- MS (ESI): peak corresponding to molecular weight (Calculated: 159.23 g/mol).

Biological Assay Workflow: Kinase Inhibition Screening

To validate the bioactivity of these derivatives, a standard kinase binding assay is recommended.



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Caption: Figure 2. Standard workflow for evaluating kinase inhibitory potential of morpholine derivatives.

References

- Wouters, R., et al. (2017). "Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity." *Journal of Medicinal Chemistry*. [Link](#)
- Rekka, E. A., & Kourounakis, P. N. (2010).[2] "Medicinal chemistry of 2,2,4-substituted morpholines." *Current Medicinal Chemistry*. [Link](#)
- Jain, A., & Sahu, S. K. (2024).[3] "Synthesis and SAR of morpholine and its derivatives: A review update." *E3S Web of Conferences*. [Link](#)
- Orentas, E., et al. (2023).[4] "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidone." *Journal of Organic Chemistry*. [Link](#)

- Fluorochem. "2,2-Dimethylmorpholine Product Data." [5] Fluorochem Catalog. [Link](#)

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Sources

- 1. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 2. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- To cite this document: BenchChem. [Technical Guide: 2,2-Dimethyl Substituted Morpholine Ethanol Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3387504/docs#technical-guide-2-2-dimethyl-substituted-morpholine-ethanol-derivatives>]

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